molecular formula C19H25N5OS2 B1666241 AZD8797 CAS No. 911715-90-7

AZD8797

Numéro de catalogue: B1666241
Numéro CAS: 911715-90-7
Poids moléculaire: 403.6 g/mol
Clé InChI: ZMQSLMZOWVGBSM-GXTWGEPZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AZD8797, or AZD 8797, is a non-competitive allosteric modulator of CX3CL1. It is a potent and selective antagonist of the Fractalkine receptor (FKN or CX3CR1;  Ki value 3.9 nM) with a 720 fold selectivity over the CXCR2 receptor, a 246-fold selectivity versus hCCR1 and 187-fold versus hCCR2 and no significant antagonism of the CCR4, CCR5, CCR6, CXCR3, and CXCR5 receptors. This compound displays adequate metabolic stability and solubility and high Caco-2 permeability. Notably, AZD 8797 exhibited a significant interaction (>50% activity at 10 μM) for the adenosine A1 receptor only, and the selectivity was later determined to be 33-fold. This compound also prevents G-protein activation in a [35S]GTPγS accumulation assay. This compound positively modulates the CX3CL1 response at sub-micromolar concentrations in a β-arrestin recruitment assay. In equilibrium saturation binding experiments, this compound reduces the maximal binding of 125I-CX3CL1 without affecting Kd.

Applications De Recherche Scientifique

Traitement de la lésion médullaire aiguë

AZD8797, un nouvel inhibiteur de CX3CR1, a été trouvé pour faciliter la récupération précoce de la lésion médullaire aiguë chez le rat en inhibant l'inflammation et l'apoptose . L'étude a montré qu'this compound pourrait potentiellement bloquer l'inflammation et l'apoptose, contribuant ainsi à la récupération précoce après une lésion médullaire aiguë .

Neuroprotection dans l'infection au SARS-CoV-2

La recherche a montré qu'this compound pourrait avoir des effets protecteurs potentiels sur les dommages neuronaux induits par le SARS-CoV-2 . L'étude a révélé que le traitement par this compound atténuait certains des effets de l'infection au SARS-CoV-2, tels que la perte de poids, les dommages neuronaux, le stress oxydatif et l'altération de la mémoire de reconnaissance des objets . Cela suggère que la voie de signalisation CX3CL1-CX3CR1 pourrait offrir une cible prometteuse pour réduire l'impact neurologique du SARS-CoV-2 .

Applications anti-inflammatoires

Compte tenu de son rôle dans l'inhibition de l'inflammation dans le contexte de la lésion médullaire , this compound peut avoir des applications anti-inflammatoires plus larges. Des recherches supplémentaires sont nécessaires pour explorer ce potentiel.

Inhibition de l'apoptose

This compound a été montré pour inhiber l'apoptose dans le contexte de la lésion médullaire et des dommages neuronaux induits par le SARS-CoV-2 . Cela suggère qu'il peut avoir des applications potentielles dans d'autres conditions où l'apoptose joue un rôle clé.

Utilisation potentielle dans d'autres troubles neurologiques

Compte tenu de ses effets neuroprotecteurs dans l'infection au SARS-CoV-2 , this compound peut avoir des applications potentielles dans d'autres troubles neurologiques. Des recherches supplémentaires sont nécessaires pour explorer cette possibilité.

Utilisation potentielle dans d'autres infections virales

Compte tenu de ses effets protecteurs dans les dommages neuronaux induits par le SARS-CoV-2 , this compound peut avoir des applications potentielles dans d'autres infections virales qui causent des dommages similaires. Des recherches supplémentaires sont nécessaires pour explorer ce potentiel.

Mécanisme D'action

Target of Action

AZD8797, also known as KAND567, is a small molecule that primarily targets the chemokine receptor CX3CR1 . This receptor is implicated in several diseases, including atherosclerosis and diabetes . It plays a crucial role in the recruitment and extravasation of CX3CR1-expressing subsets of leukocytes and monocytes .

Mode of Action

This compound acts as an allosteric non-competitive modulator of the human CX3CR1 receptor . It antagonizes the natural ligand, fractalkine (CX3CL1), in both human whole blood and in a B-lymphocyte cell line . This compound prevents G-protein activation, and at sub-micromolar concentrations, it positively modulates the CX3CL1 response in a β-arrestin recruitment assay .

Biochemical Pathways

The CX3CL1-CX3CR1 signaling pathway is the primary biochemical pathway affected by this compound . This pathway is involved in coordinating leukocyte trafficking in homeostatic and inflammatory conditions . By blocking this receptor, this compound can prevent certain types of immune cells from accumulating in various tissues, which can reduce the damage caused by hyperinflammation .

Result of Action

The action of this compound results in the reduction of inflammation and apoptosis . It has been shown to effectively block overwhelming inflammation, apoptosis, and necrosis after spinal cord injury, facilitating early recovery of locomotive function . In the context of COVID-19, it has been suggested that this compound could reduce viral presence, apoptosis, selected cytokine levels, and certain oxidative parameters .

Action Environment

It is known that the compound is active outside the central nervous system

Analyse Biochimique

Biochemical Properties

AZD8797 functions as an allosteric non-competitive modulator of the CX3CR1 receptor. It antagonizes the natural ligand, fractalkine (CX3CL1), by binding to a different site on the receptor, thereby preventing G-protein activation and β-arrestin recruitment . In biochemical reactions, this compound interacts with several biomolecules, including G-proteins and β-arrestins, modulating their signaling pathways. The compound exhibits a high affinity for the CX3CR1 receptor with an IC50 value of 300 nM in human whole blood and 6 nM in a B-lymphocyte cell line .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in immune and neuronal cells. In immune cells, it inhibits the adhesion and migration of leukocytes by blocking the CX3CR1 receptor . In neuronal cells, this compound has demonstrated protective effects against SARS-CoV-2-induced neuronal damage, reducing oxidative stress, apoptosis, and inflammation . The compound also modulates cell signaling pathways, including those involving G-proteins and β-arrestins, thereby affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its allosteric binding to the CX3CR1 receptor, which prevents the natural ligand, fractalkine, from activating the receptor . This non-competitive inhibition results in the blockade of G-protein signaling and β-arrestin recruitment, leading to reduced leukocyte adhesion and migration . Additionally, this compound has been shown to positively modulate the CX3CL1 response at sub-micromolar concentrations in a β-arrestin recruitment assay .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in various in vitro and in vivo studies . For instance, in a study involving SARS-CoV-2-infected mice, this compound treatment over eight days resulted in significant reductions in neuronal damage, oxidative stress, and inflammation . These findings suggest that this compound maintains its efficacy over extended periods, making it a promising candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving rats with spinal cord injury, this compound improved locomotive recovery and reduced inflammation and apoptosis at a dosage of 2.5 mg/mL/day . Higher doses of this compound have been associated with increased efficacy in reducing neuronal damage and inflammation, although potential toxic or adverse effects at very high doses have not been extensively studied .

Metabolic Pathways

This compound is involved in metabolic pathways related to the CX3CR1 receptor. It modulates the signaling pathways of G-proteins and β-arrestins, affecting the downstream metabolic processes . The compound’s interaction with these pathways influences metabolic flux and metabolite levels, contributing to its therapeutic effects in various diseases .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. In studies involving SARS-CoV-2-infected mice, this compound was administered intraperitoneally and demonstrated effective distribution to the brain, where it exerted its protective effects . The compound’s ability to cross the blood-brain barrier and accumulate in neuronal tissues highlights its potential for treating neurological conditions .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the CX3CR1 receptor on the cell membrane . The compound’s activity is influenced by its binding to this receptor, which modulates its signaling pathways and cellular functions. Additionally, this compound’s effects on apoptosis and inflammation suggest potential interactions with intracellular signaling molecules and organelles .

Propriétés

IUPAC Name

(2R)-2-[[2-amino-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5OS2/c1-11(2)9-14(10-25)21-16-15-17(22-18(20)27-15)24-19(23-16)26-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,25H,9-10H2,1-3H3,(H3,20,21,22,23,24)/t12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQSLMZOWVGBSM-GXTWGEPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)SC2=NC3=C(C(=N2)N[C@H](CC(C)C)CO)SC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD8797
Reactant of Route 2
Reactant of Route 2
AZD8797
Reactant of Route 3
Reactant of Route 3
AZD8797
Reactant of Route 4
AZD8797
Reactant of Route 5
AZD8797
Reactant of Route 6
Reactant of Route 6
AZD8797

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.